1-phenyl-1-pentanone semicarbazone
Overview
Description
1-Phenyl-1-pentanone semicarbazone is an organic compound derived from 1-phenyl-1-pentanone, also known as valerophenone. This compound is characterized by the presence of a semicarbazone functional group, which is formed by the reaction of a ketone with semicarbazide. Semicarbazones are known for their diverse biological activities and are widely studied in various fields of chemistry and biology.
Preparation Methods
1-Phenyl-1-pentanone semicarbazone can be synthesized through a one-pot reaction involving 1-phenyl-1-pentanone, hydrazine hydrate, and phenylisocyanate in methanol. The reaction typically proceeds under mild conditions and yields the desired semicarbazone derivative . The process involves the formation of a hydrazone intermediate, which subsequently reacts with phenylisocyanate to form the semicarbazone.
Chemical Reactions Analysis
1-Phenyl-1-pentanone semicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the semicarbazone back to the parent ketone or to corresponding amines.
Substitution: The semicarbazone group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols.
Scientific Research Applications
1-Phenyl-1-pentanone semicarbazone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Medicine: Semicarbazone derivatives are explored for their potential therapeutic applications, including anticonvulsant and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 1-phenyl-1-pentanone semicarbazone involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds with specific enzymes or receptors, inhibiting their activity. For example, it may inhibit the action of histamine H1 receptors or enzymes like carbonyl reductase, leading to its biological effects .
Comparison with Similar Compounds
1-Phenyl-1-pentanone semicarbazone can be compared with other semicarbazone derivatives, such as:
2-Phenyl-2-pentanone semicarbazone: Similar in structure but with different biological activities.
3-Phenyl-3-pentanone semicarbazone: Another structural isomer with distinct chemical properties.
4-Phenyl-4-pentanone semicarbazone: Exhibits unique reactivity and applications. These compounds share the semicarbazone functional group but differ in their specific chemical and biological properties, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
[(E)-1-phenylpentylideneamino]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-2-3-9-11(14-15-12(13)16)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H3,13,15,16)/b14-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKOWEYCFSBENW-SDNWHVSQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=NNC(=O)N)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C(=N\NC(=O)N)/C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3030-96-4 | |
Record name | NSC115638 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115638 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | PENTANOPHENONE SEMICARBAZONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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